molecular formula C15H18N6O2S B7052721 6-[4-(1,2-Dimethylimidazol-4-yl)sulfonylpiperazin-1-yl]pyridine-3-carbonitrile

6-[4-(1,2-Dimethylimidazol-4-yl)sulfonylpiperazin-1-yl]pyridine-3-carbonitrile

Cat. No.: B7052721
M. Wt: 346.4 g/mol
InChI Key: CAUYYNGGVVOYHR-UHFFFAOYSA-N
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Description

6-[4-(1,2-Dimethylimidazol-4-yl)sulfonylpiperazin-1-yl]pyridine-3-carbonitrile is a complex organic compound that features a combination of imidazole, piperazine, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(1,2-Dimethylimidazol-4-yl)sulfonylpiperazin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the imidazole derivative, followed by the sulfonylation of piperazine, and finally, the coupling with a pyridine derivative. Common reagents used in these steps include sulfonyl chlorides, bases like triethylamine, and solvents such as dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

6-[4-(1,2-Dimethylimidazol-4-yl)sulfonylpiperazin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The imidazole and piperazine rings can be oxidized under specific conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The sulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitrile group would produce primary amines.

Scientific Research Applications

6-[4-(1,2-Dimethylimidazol-4-yl)sulfonylpiperazin-1-yl]pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-[4-(1,2-Dimethylimidazol-4-yl)sulfonylpiperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the piperazine and pyridine moieties can interact with various biological macromolecules. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylimidazolium iodide: Shares the imidazole core but differs in its ionic nature and applications.

    Imidazo[1,2-a]pyridines: Similar heterocyclic structure but with different functional groups and biological activities.

    Substituted piperazines: Similar piperazine core but with different substituents affecting their chemical and biological properties.

Uniqueness

6-[4-(1,2-Dimethylimidazol-4-yl)sulfonylpiperazin-1-yl]pyridine-3-carbonitrile is unique due to its combination of three distinct heterocyclic moieties, which confer a range of chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

6-[4-(1,2-dimethylimidazol-4-yl)sulfonylpiperazin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2S/c1-12-18-15(11-19(12)2)24(22,23)21-7-5-20(6-8-21)14-4-3-13(9-16)10-17-14/h3-4,10-11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUYYNGGVVOYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCN(CC2)C3=NC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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